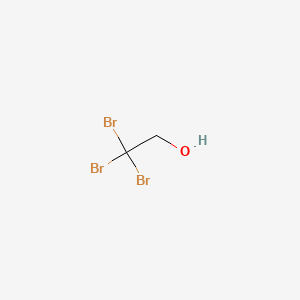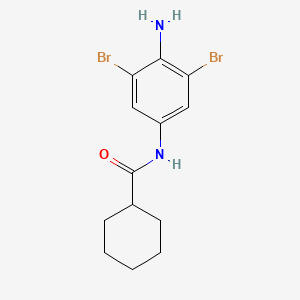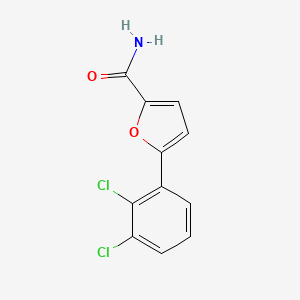
CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-” is a peptide sequence composed of the amino acids cysteine, asparagine, valine, valine, proline, leucine, tyrosine (phosphorylated), and aspartic acid. This specific sequence is notable for the phosphorylation of the tyrosine residue, which can significantly alter the peptide’s biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The synthesis begins with the attachment of the C-terminal amino acid (aspartic acid) to a solid resin.
Step 2: Sequential addition of protected amino acids (leucine, proline, valine, valine, asparagine, and cysteine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Step 3: Deprotection of the amino acid side chains and cleavage from the resin using trifluoroacetic acid (TFA).
Step 4: Phosphorylation of the tyrosine residue using phosphoramidite chemistry or other phosphorylation reagents.
-
Solution-Phase Peptide Synthesis
- Similar steps as SPPS but performed in solution, requiring purification steps after each coupling reaction.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers for SPPS, allowing for high-throughput and scalable synthesis. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.
化学反応の分析
Types of Reactions
-
Oxidation
- The cysteine residue can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.
-
Reduction
- Disulfide bonds formed by cysteine can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
-
Substitution
- The phosphorylated tyrosine can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
-
Oxidation
- Reagents: Hydrogen peroxide (H2O2), iodine (I2).
- Conditions: Mild to moderate temperatures, aqueous or organic solvents.
-
Reduction
- Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
- Conditions: Aqueous solutions, neutral to slightly basic pH.
-
Substitution
- Reagents: Nucleophiles such as hydroxylamine, thiols.
- Conditions: Aqueous or organic solvents, mild temperatures.
Major Products Formed
-
Oxidation
- Formation of disulfide bonds between cysteine residues.
-
Reduction
- Regeneration of free thiol groups from disulfide bonds.
-
Substitution
- Replacement of the phosphate group on tyrosine with other nucleophiles.
科学的研究の応用
Chemistry
Peptide Synthesis: The compound serves as a model peptide for studying phosphorylation and its effects on peptide structure and function.
Catalysis: Phosphorylated peptides can act as catalysts in various chemical reactions.
Biology
Signal Transduction: Phosphorylated tyrosine residues are key components in cellular signaling pathways, making this peptide useful for studying signal transduction mechanisms.
Protein-Protein Interactions: The peptide can be used to investigate interactions between proteins and phosphorylated peptides.
Medicine
Drug Development: The compound can be used in the development of peptide-based drugs, particularly those targeting phosphorylated proteins.
Diagnostics: Phosphorylated peptides are used in diagnostic assays to detect specific protein modifications.
Industry
Biotechnology: The peptide can be used in the production of biosensors and other biotechnological applications.
Pharmaceuticals: The compound can be employed in the formulation of peptide-based therapeutics.
作用機序
The compound exerts its effects primarily through the phosphorylated tyrosine residue, which can interact with specific proteins and enzymes involved in cellular signaling pathways. The phosphorylation of tyrosine creates a binding site for proteins with phosphotyrosine-binding domains, such as SH2 (Src Homology 2) domains. This interaction can activate or inhibit downstream signaling pathways, leading to various cellular responses.
類似化合物との比較
Similar Compounds
-
CYS-ASN-VAL-VAL-PRO-LEU-TYR-ASP-
- Similar peptide sequence without the phosphorylation of tyrosine.
-
CYS-ASN-VAL-VAL-PRO-LEU-SER(PO3H2)-ASP-
- Similar peptide sequence with phosphorylation on serine instead of tyrosine.
-
CYS-ASN-VAL-VAL-PRO-LEU-THR(PO3H2)-ASP-
- Similar peptide sequence with phosphorylation on threonine instead of tyrosine.
Uniqueness
The uniqueness of “CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-” lies in the specific phosphorylation of the tyrosine residue, which significantly impacts its biological activity and interactions. Phosphorylation on tyrosine is less common compared to serine and threonine, making this compound particularly valuable for studying tyrosine-specific signaling pathways and interactions.
特性
CAS番号 |
166664-90-0 |
|---|---|
分子式 |
C64H104N13O22PS |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarbonitrile](/img/structure/B1171692.png)
![8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B1171693.png)

![4-Amino-2-[1,3]oxazolo[4,5-c]pyridin-2-ylphenol](/img/structure/B1171703.png)

